Hsd17B13-IN-18

HSD17B13 enzyme inhibition potency

Substituting HSD17B13 inhibitors without validation introduces experimental variability due to >40-fold potency differences among chemotypes. HSD17B13-IN-18 (Compound 13) provides a defined tool for reproducible target engagement studies. - Dual substrate inhibition: IC50 <0.1 μM (estradiol) and <1 μM (leukotriene B3), enabling dose-response assays without immediate target saturation. - Structurally distinct thiophene-carboxamide scaffold supports orthogonal target validation when used alongside triazolopyridine-based inhibitors. - Multi-vendor availability (MedChemExpress, TargetMol, InvivoChem) ensures competitive pricing and supply chain redundancy. - Validated in vivo formulation protocols (DMSO:Tween 80:Saline; DMSO:PEG300:Tween 80:Saline) reduce method development time.

Molecular Formula C21H19ClN2O4S
Molecular Weight 430.9 g/mol
Cat. No. B12362826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-18
Molecular FormulaC21H19ClN2O4S
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)C2=C(SC=C2)NC(=O)C3=CC(=C(C=C3)O)Cl
InChIInChI=1S/C21H19ClN2O4S/c1-28-18-5-3-2-4-13(18)8-10-23-20(27)15-9-11-29-21(15)24-19(26)14-6-7-17(25)16(22)12-14/h2-7,9,11-12,25H,8,10H2,1H3,(H,23,27)(H,24,26)
InChIKeyOWIMHUADAJLNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HSD17B13-IN-18 Overview


HSD17B13-IN-18 (also known as compound 13; CAS: 2758802-14-9; MW: 430.90) is a small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) . HSD17B13 is a hepatic lipid droplet-associated enzyme genetically validated as a therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH) and other chronic liver diseases [1]. The compound demonstrates inhibitory activity against recombinant HSD17B13 with reported IC50 values of < 0.1 μM using estradiol as substrate and < 1 μM using leukotriene B3 as substrate . HSD17B13-IN-18 is commercially available from multiple vendors as a research-grade tool compound for investigating HSD17B13 biology and pharmacology in nonalcoholic fatty liver disease (NAFLD) and MASH models .

Risks of Substituting HSD17B13-IN-18


Substituting HSD17B13-IN-18 with other HSD17B13 inhibitors without experimental validation introduces substantial scientific risk due to marked heterogeneity within this inhibitor class. Structural diversity among published HSD17B13 inhibitors translates into divergent potency profiles (spanning over 40-fold differences in IC50 values) [1][2], variable substrate-specific inhibition patterns [1], and distinct physicochemical properties affecting solubility and formulation behavior [1]. Critically, in vivo performance is not predicted by in vitro potency alone; comparative studies have demonstrated that even compounds with low nanomolar IC50 values exhibit dramatically different pharmacokinetic profiles and anti-MASH efficacy in animal models [2]. For researchers seeking to reproduce published findings, benchmark tool compound performance, or establish structure-activity relationships, the specific chemical entity matters—generic substitution risks confounding experimental outcomes and wasting research resources.

HSD17B13-IN-18 Differentiation Evidence


Potency Differentiation vs. Comparators

HSD17B13-IN-18 inhibits HSD17B13 with IC50 < 0.1 μM using estradiol as substrate . In contrast, BI-3231, a well-characterized HSD17B13 chemical probe, exhibits an IC50 of 1 nM in the same estradiol-based enzymatic assay [1]. An even more potent comparator, compound 32 (a liver-targeting HSD17B13 inhibitor), achieves an IC50 of 2.5 nM [2]. This 40- to 100-fold potency differential positions HSD17B13-IN-18 as a moderately potent inhibitor suitable for applications where ultra-high potency is not the primary selection criterion—such as comparative pharmacology studies requiring matched activity ranges or assay systems where excessive potency may mask biological nuances.

HSD17B13 enzyme inhibition potency MASH NAFLD

Substrate-Dependent Inhibition: Estradiol vs Leukotriene B3

HSD17B13-IN-18 demonstrates substrate-dependent inhibition, with IC50 < 0.1 μM against estradiol and IC50 < 1 μM against leukotriene B3 [1]. This ≥ 10-fold differential inhibition between the two substrates is a documented characteristic for this compound. This profile may reflect the distinct binding modes of the two substrates within the HSD17B13 active site or differential effects of the inhibitor on the enzyme's dual enzymatic activities (retinol dehydrogenase and steroid dehydrogenase functions) [2]. Researchers should note that cross-study comparison of HSD17B13 inhibitors is complicated by the fact that many comparators report only estradiol-based IC50 values without leukotriene B3 data; the absence of leukotriene B3 inhibition data for BI-3231 and compound 32 prevents direct quantitative comparison of this substrate-differential property.

substrate selectivity HSD17B13 estradiol leukotriene B3 enzyme kinetics

Chemical Scaffold Differentiation: Thiophene vs Triazolopyridine Cores

HSD17B13-IN-18 (C21H19ClN2O4S; MW: 430.90) contains a 2-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-3-carboxamide scaffold . This thiophene-based chemotype is structurally distinct from the triazolopyridine scaffold of the chemical probe BI-3231 (C16H14F2N4O3S; MW: 380.37) and from the proprietary scaffolds of clinical-stage candidates such as INI-822 [1]. Scaffold divergence is consequential for procurement decisions because it affects intellectual property landscape, synthetic accessibility for analog generation, and potential off-target profiles—even when compounds share the same nominal molecular target. The absence of published selectivity panel data for HSD17B13-IN-18 precludes definitive claims about off-target liability differences, but the distinct core structure provides a rationale for selecting this compound in studies requiring chemically diverse tool compounds for orthogonal target validation.

chemical scaffold structure-activity relationship thiophene HSD17B13 medicinal chemistry

Commercial Availability & Formulation Data

HSD17B13-IN-18 is commercially available from at least three major research reagent vendors (MedChemExpress, TargetMol, and InvivoChem) with catalog numbers HY-161219, T86608, and V83984, respectively [1]. Multiple vendors provide documented solubility and formulation guidance: the compound is typically soluble in DMSO (≥ 10 mM), and InvivoChem provides validated in vivo formulation protocols including DMSO:Tween 80:Saline (10:5:85) and DMSO:PEG300:Tween 80:Saline (10:40:5:45) for IP/IV/IM/SC administration . In contrast, BI-3231 (Selleck Cat. No. E1875) and compound 32 (research-grade; no commercial catalog number identified) have more limited vendor representation . For procurement professionals, multi-source availability mitigates supply chain disruption risk and enables price competition.

procurement commercial availability solubility formulation tool compound

HSD17B13-IN-18 Application Scenarios


In Vitro Substrate-Differential Pharmacology

For researchers investigating HSD17B13's dual substrate processing activities (estradiol and leukotriene B3), HSD17B13-IN-18 is a suitable tool compound based on its documented IC50 values for both substrates (estradiol < 0.1 μM; leukotriene B3 < 1 μM) . Its moderate potency (~100 nM) makes it appropriate for dose-response studies where ultra-potent comparators (e.g., BI-3231 at 1 nM or compound 32 at 2.5 nM) [1] may produce immediate target saturation that obscures graded pharmacological effects. This potency range also facilitates detection of partial inhibition phenotypes and enables more interpretable combination studies with other agents.

Orthogonal Target Validation

HSD17B13-IN-18's thiophene-carboxamide scaffold is structurally distinct from the triazolopyridine core of BI-3231 [1] and from clinical-stage inhibitor scaffolds. This chemotype divergence supports orthogonal target validation strategies, where researchers can confirm that observed biological effects are genuinely mediated by HSD17B13 inhibition rather than arising from scaffold-specific off-target liabilities. Procurement of this compound alongside a structurally dissimilar HSD17B13 inhibitor strengthens the robustness of target engagement conclusions in mechanistic studies.

In Vivo NAFLD/NASH Efficacy with Formulation Protocols

For in vivo pharmacology studies in rodent models of NAFLD or MASH, HSD17B13-IN-18 is supported by vendor-published in vivo formulation protocols including DMSO:Tween 80:Saline (10:5:85) and DMSO:PEG300:Tween 80:Saline (10:40:5:45) . These validated protocols reduce method development time and formulation uncertainty. However, researchers should note that no peer-reviewed in vivo efficacy data for HSD17B13-IN-18 have been published as of 2026; all in vivo characterization remains the responsibility of the end user. In contrast, compound 32 and BI-3231 have published in vivo anti-MASH efficacy data [1][2], which may be preferable for studies requiring established in vivo benchmarks.

Multi-Source Procurement for Supply Chain Resilience

HSD17B13-IN-18 is available from multiple commercial vendors including MedChemExpress (HY-161219), TargetMol (T86608), and InvivoChem (V83984) . This multi-vendor ecosystem enables procurement professionals to: (i) mitigate single-source supply disruption risk; (ii) conduct competitive price comparisons for bulk purchases; (iii) select vendors based on preferred shipping logistics or regional distribution centers; and (iv) cross-validate compound identity and purity through independent sources. Organizations with stringent supplier diversity requirements or those operating in regions with import restrictions benefit from this procurement flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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